6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a fluorophenyl group at the 3rd position, and a methyl group at the 2nd position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-fluorobenzoyl chloride.
Formation of Quinazolinone Core: The 2-aminobenzoic acid reacts with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the quinazolinone core.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Methylation: Finally, the methyl group is introduced at the 2nd position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Formation of substituted quinazolinones.
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Coupling: Formation of biaryl quinazolinones.
Scientific Research Applications
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used in chemical biology to study cellular processes and pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3-methylphenyl)quinazolin-4-one
- 6-Bromo-3-(2-chlorophenyl)quinazolin-4-one
- 6-Bromo-3-(2-methylphenyl)quinazolin-4-one
Uniqueness
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate further functionalization through substitution reactions.
Properties
IUPAC Name |
6-bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-18-13-7-6-10(16)8-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYOSSKKMBYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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